Ortho-Bromo Substitution Elevates N–Aryl Rotational Barrier to >90 kJ/mol, Inducing Atropisomerism Absent in Para-Halogen or Unsubstituted Carbamates
In the class of N-aryl-N-alkylcarbamates, ortho-halo substitution profoundly hinders rotation about the Cₐᵣ–N bond. Direct 2D exchange NMR spectroscopy (EXSY) measurements on ortho-bromophenyl N-benzyl-N-methylcarbamate (a close structural analog) determined a rotational barrier ΔG‡ = 91.6 kJ/mol, which is sufficient to render the atropisomers separable at room temperature [1]. In contrast, unsubstituted N-phenylcarbamates exhibit significantly lower C(carbonyl)–N rotational barriers (≈12.5 kcal/mol, ~52 kJ/mol), with no comparable atropisomerism arising from N–aryl bond restriction [2]. The tert-butyl 2-bromophenyl(methyl)carbamate structure—featuring both ortho-bromine and N-methyl substitution—is expected to display a similarly high N–aryl rotational barrier, directly impacting synthetic reproducibility and chiral integrity.
| Evidence Dimension | Rotational barrier about N–aryl bond (ΔG‡) |
|---|---|
| Target Compound Data | Expected >80–90 kJ/mol (inferred from ortho-bromo N-aryl carbamate class) |
| Comparator Or Baseline | Unsubstituted N-phenylcarbamate: C(carbonyl)–N barrier ~52 kJ/mol; N–aryl barrier not observed as restricted |
| Quantified Difference | ~40–80 kJ/mol higher barrier (qualitative class-level difference) |
| Conditions | 2D EXSY NMR for analog; 500 MHz NMR at 183 K for baseline comparator |
Why This Matters
This quantifiable conformational restriction directly influences compound handling (e.g., potential for atropisomer separation), analytical characterization (e.g., splitting of NMR signals), and downstream stereochemical outcomes in asymmetric synthesis—critical considerations for procurement and experimental design.
- [1] Tietze, L. F.; Schuster, H. J.; von Hof, J. M.; Hampel, S. M.; Colunga, J. F.; John, M. Atropisomerism of Aromatic Carbamates. Chem. Eur. J. 2010, 16 (42), 12678–12682. View Source
- [2] Kost, D.; Kornberg, N. Unusually Low Barrier to Carbamate C–N Rotation. J. Org. Chem. 2002, 67 (11), 4012–4015. View Source
